REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][NH2:5].[C:8]1([CH3:16])[CH:13]=[CH:12][C:11]([CH:14]=O)=[CH:10][CH:9]=1.ClC(OCC)=O.P(OCC)(OCC)OCC.O.O.O.O.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+].[OH-].[NH4+]>C(Cl)(Cl)Cl.O.[Ti](Cl)(Cl)(Cl)Cl>[CH3:14][C:11]1[CH:10]=[C:9]2[C:8](=[CH:13][CH:12]=1)[CH:16]=[N:5][CH:4]=[CH:3]2 |f:4.5.6.7.8.9.10,11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
35.6 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
8.83 mL
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
|
Quantity
|
9.88 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C=O)C
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.99 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
17.4 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
ice
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium sodium tartrate tetrahydrate
|
Quantity
|
183 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
CUSTOM
|
Details
|
was removed (azeotropically
|
Type
|
CUSTOM
|
Details
|
to remove water)
|
Type
|
CUSTOM
|
Details
|
The heat was removed
|
Type
|
TEMPERATURE
|
Details
|
the yellow solution was cooled to r.t
|
Type
|
CUSTOM
|
Details
|
was formed smoothly
|
Type
|
TEMPERATURE
|
Details
|
cooled to −3° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
ADDITION
|
Details
|
A reflux condenser added to reaction vessel
|
Type
|
TEMPERATURE
|
Details
|
to gently reflux (50° C.)
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
TEMPERATURE
|
Details
|
the dark brown solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (52° C.) for 10.5 h
|
Duration
|
10.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
the dark brown solution was poured onto ice (
|
Type
|
CUSTOM
|
Details
|
was separated off
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with DCM (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
then extracted with DCM (3×200 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C=CN=CC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.02 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |